2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Beschreibung

BenchChem offers high-quality 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

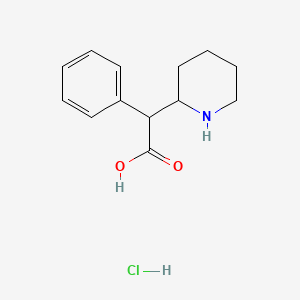

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMDQFFZZGUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-40-5 |

Source

|

| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

In Vivo Pharmacokinetic Profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic (PK) profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, more commonly known as ritalinic acid. As the primary and pharmacologically inactive metabolite of methylphenidate, a central nervous system stimulant, understanding the absorption, distribution, metabolism, and excretion (ADME) of ritalinic acid is critical for a complete characterization of methylphenidate's disposition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for in vivo studies in a rat model, and outline the bioanalytical and data analysis workflows necessary for generating robust and reliable pharmacokinetic data.

Introduction: The Scientific Imperative for Profiling Ritalinic Acid

Methylphenidate is extensively prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its therapeutic action is primarily attributed to the parent compound. However, upon oral administration, methylphenidate undergoes rapid and extensive first-pass metabolism, predominantly through de-esterification to form ritalinic acid.[1] This biotransformation is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2][3][4] Consequently, plasma concentrations of ritalinic acid can be 50 to 100 times greater than those of the parent methylphenidate.[5][6]

Profiling the pharmacokinetics of ritalinic acid is therefore not merely an academic exercise; it is fundamental to:

-

Comprehensively understanding the overall disposition of methylphenidate: A significant portion of the administered dose is converted to this metabolite.

-

Investigating inter-individual variability: Genetic polymorphisms in the CES1 gene can lead to altered enzyme activity, impacting the rate of ritalinic acid formation and, consequently, methylphenidate exposure.[7]

-

Evaluating potential drug-drug interactions: Co-administered drugs that inhibit or induce CES1 could alter the pharmacokinetic profiles of both methylphenidate and ritalinic acid.

This guide will provide the technical details to design and execute a robust preclinical pharmacokinetic study of ritalinic acid following the oral administration of its parent compound, methylphenidate, in a Sprague-Dawley rat model.

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The selection of an appropriate animal model is paramount for obtaining clinically translatable data. The Sprague-Dawley rat is a widely utilized outbred strain in pharmaceutical research due to its well-characterized physiology and ease of handling, making it a suitable model for this study.[8][9]

Animal Husbandry and Ethical Considerations

All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol to ensure ethical treatment and minimize distress.[10][11]

-

Species: Male Sprague-Dawley rats.[12]

-

Weight: 250-300 g.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimation: Animals should be acclimated to the facility for at least 3-5 days prior to the experiment.

Dosing and Administration

Oral gavage is the preferred method for precise oral administration in rats.[13]

-

Test Article: Methylphenidate hydrochloride dissolved in a suitable vehicle (e.g., sterile water for injection).

-

Dose Selection: A dose of 10 mg/kg is a reasonable starting point for non-clinical studies in rats.[12]

-

Dosing Volume: The dosing volume should be calculated based on the animal's body weight, typically not exceeding 10-20 mL/kg.[14]

Protocol for Oral Gavage:

-

Weigh the rat to determine the precise dosing volume.

-

Gently restrain the rat, ensuring its head and body are aligned vertically to straighten the esophagus.

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

-

Slowly and gently insert the gavage needle into the mouth, advancing it over the tongue into the esophagus to the pre-measured mark. The rat should swallow as the needle is advanced. Do not force the needle.

-

Administer the dose slowly over 2-3 seconds.

-

Withdraw the needle in a smooth, swift motion.

-

Monitor the animal for any signs of distress immediately following the procedure and at regular intervals.[13]

Blood Sample Collection

Serial blood sampling is required to construct a concentration-time profile. The lateral saphenous vein is a suitable site for repeated, low-volume blood collection in rats.

-

Blood Volume: Approximately 0.1-0.2 mL per time point.

-

Anticoagulant: K2-EDTA is a commonly used anticoagulant.

-

Sampling Time Points: A typical sampling schedule would be: predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Protocol for Serial Blood Collection (Saphenous Vein):

-

Restrain the rat.

-

Shave the area over the lateral saphenous vein on a hind limb.

-

Apply gentle pressure to the upper thigh to dilate the vein.

-

Puncture the vein with a sterile 25-27 gauge needle.

-

Collect the blood into a K2-EDTA-coated microcentrifuge tube.

-

Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.

-

Rotate between the left and right hind limbs for subsequent samples.

-

Process the blood samples immediately to obtain plasma.

Plasma Processing and Storage

-

Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.

-

Store the plasma samples at -80°C until bioanalysis.

Caption: High-level overview of the in vivo study workflow.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like ritalinic acid in biological matrices due to its high sensitivity and selectivity. The validation of this method must adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA, which are largely harmonized under the ICH M10 guideline.[15][16][17][18]

Sample Preparation

The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the plasma sample and concentrate the analyte of interest. Protein precipitation is a simple and effective method for this purpose.[19][20][21]

Protocol for Protein Precipitation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-ritalinic acid).[22]

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

For enhanced cleanup, solid-phase extraction (SPE) can be employed, particularly using a mixed-mode cation exchange (MCX) sorbent, although this increases complexity and cost.[23][24]

LC-MS/MS Instrumentation and Conditions (Example)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ritalinic acid from any potential interferences.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Ritalinic Acid: Q1 m/z 220.1 -> Q3 m/z 84.1 (quantifier)

-

d5-Ritalinic Acid (IS): Q1 m/z 225.1 -> Q3 m/z 84.1

-

Method Validation Parameters and Acceptance Criteria

The bioanalytical method must be validated to demonstrate its reliability for the intended application. The following parameters should be assessed according to the ICH M10 guideline:[15][16]

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources. |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | At least 6-8 non-zero calibrators. A correlation coefficient (r²) of ≥0.99 is typically desired. |

| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). | Assessed at Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution. The CV should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. | Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Assessed for freeze-thaw, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of the nominal concentration. |

Pharmacokinetic Data Analysis

Once the plasma concentrations of ritalinic acid have been determined at each time point, the pharmacokinetic parameters can be calculated. Non-compartmental analysis (NCA) is a standard and straightforward method for this purpose.[25]

Non-Compartmental Analysis (NCA)

NCA makes no assumptions about the underlying physiological model and is based on the application of the trapezoidal rule to the concentration-time data.[25] Software such as Phoenix® WinNonlin® is the industry standard for performing NCA.[26][27]

Key Pharmacokinetic Parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear-up/log-down trapezoidal rule.

-

AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Terminal elimination half-life.

-

CL/F: Apparent total clearance of the drug from plasma after oral administration.

-

Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

Example Data Presentation

The results of the pharmacokinetic analysis should be presented clearly and concisely, typically in a tabular format.

Table 1: Mean (± SD) Pharmacokinetic Parameters of Ritalinic Acid in Male Sprague-Dawley Rats (n=6) Following a Single 10 mg/kg Oral Dose of Methylphenidate.

| Parameter | Unit | Mean ± SD |

| Cmax | ng/mL | 1250 ± 210 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-t) | ngh/mL | 8500 ± 1500 |

| AUC(0-inf) | ngh/mL | 8800 ± 1650 |

| t1/2 | h | 3.5 ± 0.8 |

| CL/F | mL/h/kg | 1136 ± 215 |

| Vz/F | mL/kg | 5680 ± 1100 |

(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)

Caption: Workflow for pharmacokinetic data analysis.

Conclusion

The in vivo pharmacokinetic profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a critical component in the preclinical development and comprehensive understanding of methylphenidate. This guide has outlined an integrated and scientifically rigorous approach, from the design of the in vivo study in a rat model to the validation of the bioanalytical method and the final pharmacokinetic data analysis. By adhering to these principles and detailed protocols, researchers can generate high-quality, reliable, and reproducible data that are essential for making informed decisions in the drug development process. The causality behind each experimental choice, from the animal model to the analytical technique, is grounded in established scientific principles and regulatory expectations, ensuring the integrity and trustworthiness of the resulting pharmacokinetic profile.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][16][17][18][28]

-

Certara. (n.d.). Phoenix WinNonlin. Retrieved from [Link][26][27]

-

Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. [Link][25]

-

AKT Health. (2025, June 12). Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling. [Link][27]

-

Souza, I. D., & Queiroz, M. E. C. (2014). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 96, 149-156. [Link][20]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Xu, R., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of the Association for Laboratory Automation, 13(1), 34-40. [Link][29]

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link][17]

-

Zhu, H. J., et al. (2019). Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate. Clinical and Translational Science, 12(5), 513-520. [Link][7]

-

World Health Organization. (2023, May 1). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link][18]

-

Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link][28]

-

Zhu, H. J., et al. (2017). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. Journal of Pharmacology and Experimental Therapeutics, 361(1), 149-157. [Link][30]

-

Simulations Plus. (2021, November 30). Validation of non-compartmental analysis (NCA) and bioequivalence results of PKanalix with respect to Phoenix WinNonLin. [Link][31]

-

Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. [Link][3]

-

Sun, Z., et al. (2018). Physiologically-based pharmacokinetic modeling to predict methylphenidate exposure affected by interplay among carboxylesterase 1 pharmacogenetics, drug-drug interactions, and sex. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 657-666. [Link][4]

-

LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][32]

-

Tornero-Velez, R., et al. (2006). Development of a physiologically based pharmacokinetic model for deltamethrin in the adult male Sprague-Dawley rat. Toxicological Sciences, 93(2), 249-261. [Link][33]

-

Open Access Pub. (n.d.). Sprague-Dawley Rats. Journal of Advanced Pharmaceutical Science And Technology. [Link][8]

-

Inotiv. (n.d.). Sprague Dawley® outbred rats. Retrieved from [Link][9]

-

Bae, K. S., & Han, S. (2017). ncarcdisc: R package: Noncompartmental Analysis of Pharmacokinetic Data for CDISC Standardized Parameters. GitHub. [Link][34]

-

U.S. Environmental Protection Agency. (2007). Physiologically Based Pharmacokinetic/Pharmacodynamic Model for Carbofuran in Sprague-Dawley Rats Using the Exposure-Related Dose Estimating Model. Toxicological Sciences, 101(1), 29-44. [Link][35]

-

Barbarin, N., et al. (2003). High-throughput selected reaction monitoring liquid chromatography-mass spectrometry determination of methylphenidate and its major metabolite, ritalinic acid, in rat plasma employing monolithic columns. Journal of Chromatography B, 783(1), 73-83. [Link][22]

-

Wargin, W. W., et al. (1983). Pharmacokinetics of methylphenidate in man, rat and monkey. The Journal of Pharmacology and Experimental Therapeutics, 226(2), 382-386. [Link][5]

-

Wargin, W. W., et al. (1983). Pharmacokinetics of methylphenidate in man, rat and monkey. The Journal of Pharmacology and Experimental Therapeutics, 226(2), 382-386. [Link][6]

-

Ramos, L. S., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(6), 749-754. [Link][36]

-

Tornero-Velez, R., et al. (2006). Development of a Physiologically Based Pharmacokinetic Model for Deltamethrin in the Adult Male Sprague-Dawley Rat. Toxicological Sciences, 93(2), 249-261. [Link][37]

-

Berg, T., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 553-561. [Link][23]

-

Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. [Link][38]

-

U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link][1]

-

Berg, T., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 553-561. [Link][39]

-

Thanos, P. K., et al. (2015). A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. Pharmacology, Biochemistry and Behavior, 132, 53-61. [Link][12]

-

San Diego State University. (n.d.). IACUC Guidelines. Retrieved from [Link][14]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link][40]

-

Pragst, F., et al. (2004). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link][24]

-

University of Louisville. (2025, May 12). IACUC Standard Procedures for Rodents. Institutional Animal Care and Use Committee. [Link][13]

-

Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Institutional Animal Care and Use Committee. [Link][10]

-

University of California, Davis. (n.d.). IACUC Policies and Guidelines. Office of Research. [Link][11]

-

Quintela, O., et al. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Clinical Chemistry, 56(4), 645-653. [Link][41]

-

Deventer, K., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß. [Link][42]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link][43]

-

Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. [Link][44]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. Physiologically-based pharmacokinetic modeling to predict methylphenidate exposure affected by interplay among carboxylesterase 1 pharmacogenetics, drug-drug interactions, and sex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. openaccesspub.org [openaccesspub.org]

- 9. inotiv.com [inotiv.com]

- 10. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]

- 11. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]

- 12. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. louisville.edu [louisville.edu]

- 14. research.sdsu.edu [research.sdsu.edu]

- 15. worldwide.com [worldwide.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. High-throughput selected reaction monitoring liquid chromatography-mass spectrometry determination of methylphenidate and its major metabolite, ritalinic acid, in rat plasma employing monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. gtfch.org [gtfch.org]

- 25. certara.com [certara.com]

- 26. certara.com [certara.com]

- 27. Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling - AKT Health Blog [blog.akthealth.com]

- 28. bioanalysis-zone.com [bioanalysis-zone.com]

- 29. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Validation of non-compartmental analysis (NCA) and bioequivalence results of PKanalix with respect to Phoenix WinNonLin - Simulations Plus [simulations-plus.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. Development of a physiologically based pharmacokinetic model for deltamethrin in the adult male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. GitHub - asancpt/ncarcdisc: :weary: OBSOLETE! R package: Noncompartmental Analysis of Pharmacokinetic Data for CDISC Standardized Parameters · GitHub [github.com]

- 35. academic.oup.com [academic.oup.com]

- 36. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 41. Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. dshs-koeln.de [dshs-koeln.de]

- 43. lcms.cz [lcms.cz]

- 44. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Determination of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride: A Comprehensive Technical Guide

Executive Summary & Scientific Context

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as ritalinic acid hydrochloride, is the primary metabolite and a critical synthetic precursor to the central nervous system stimulant methylphenidate[1]. In pharmaceutical development, establishing the exact three-dimensional solid-state architecture of such active pharmaceutical ingredient (API) precursors is non-negotiable.

While the free base of (±)-threo-ritalinic acid has been crystallographically characterized as a monoclinic system (space group P21/n )[2], the hydrochloride salt introduces a chloride counterion that fundamentally alters the crystal packing. The protonated piperidinium nitrogen ( NH2+ ) and the carboxylic acid ( COOH ) act as strong hydrogen bond donors, while the chloride ion ( Cl− ) acts as a multi-directional acceptor. This guide outlines the end-to-end technical workflow for determining the single-crystal X-ray structure of this compound, emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic protocols.

Physicochemical Context & Crystallization Strategy

Growing diffraction-quality single crystals of an amine hydrochloride salt requires navigating its specific solubility profile. Ritalinic acid hydrochloride is highly polar, making it highly soluble in protic solvents (e.g., water, methanol) but insoluble in non-polar organic solvents.

Causality of the Method: We employ the Vapor Diffusion (Anti-Solvent) method rather than slow evaporation. Evaporation often leads to rapid crossing of the metastable zone width (MSZW), resulting in catastrophic nucleation (microcrystalline powder). By allowing a volatile anti-solvent (ethyl acetate) to slowly diffuse into a primary solvent (methanol) via the vapor phase, the solution approaches supersaturation asymptotically. This controlled thermodynamic environment suppresses secondary nucleation and favors the growth of fewer, highly ordered, macroscopic single crystals[3].

Experimental Protocol: Vapor Diffusion

-

Dissolution: Weigh 15 mg of ritalinic acid hydrochloride powder. Dissolve in 1.0 mL of HPLC-grade methanol in a 2 mL inner glass vial. Agitate until complete dissolution is achieved.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleants that could cause premature precipitation.

-

Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer scintillation vial containing 4.0 mL of ethyl acetate (the anti-solvent).

-

Sealing & Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Incubate the setup in a vibration-free, temperature-controlled cabinet at 20 °C for 3 to 7 days.

Caption: Workflow for single-crystal growth of ritalinic acid hydrochloride via vapor diffusion.

X-Ray Diffraction Data Collection

Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions, exhibiting sharp optical extinction under polarized light) is identified, it must be mounted and irradiated.

Causality of Cryocooling (100 K): The crystal is coated in a chemically inert perfluoropolyether oil, mounted on a MiTeGen polyimide loop, and immediately plunged into a 100 K nitrogen cold stream. Cryocooling serves two purposes: it freezes the oil to rigidly hold the crystal, and it drastically reduces the thermal displacement parameters (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, yielding high-resolution diffraction data (up to sinθ/λ≈0.65A˚−1 ) necessary for accurately locating hydrogen atoms attached to the nitrogen and oxygen.

Causality of Radiation Source: While Mo Kα ( λ=0.71073 Å) is standard, Cu Kα radiation ( λ=1.54184 Å) is specifically chosen for this hydrochloride salt. The chloride counterion ( Z=17 ) provides a significant anomalous scattering signal ( Δf′′ ) at the copper wavelength. This allows for the precise calculation of the Flack parameter, enabling the unambiguous determination of the absolute configuration (stereochemistry) of the chiral centers, which is critical for distinguishing between the threo and erythro enantiomers.

Phase Problem Solution & Structural Refinement

The raw diffraction images represent reciprocal space and lack phase information (the "Phase Problem"). The data processing pipeline is a self-validating loop that reconstructs the electron density map in real space.

-

Data Reduction: Raw frames are integrated to extract intensities ( I ) and standard uncertainties ( σ(I) ).

-

Absorption Correction: A multi-scan spherical harmonic absorption correction is applied to account for the differential absorption of X-rays through different crystal paths.

-

Structure Solution: The phase problem is solved using Intrinsic Phasing algorithms (e.g., ), which readily locate the heavy chlorine atom and the rigid piperidine/phenyl rings.

-

Least-Squares Refinement: The model is refined against F2 using [4]. Non-hydrogen atoms are refined anisotropically (ellipsoids). Hydrogen atoms are placed in geometrically idealized positions and refined using a riding model, except for the highly polar NH2+ and COOH protons, which should be located from the difference Fourier map and refined freely if data quality permits.

Caption: Iterative X-ray data processing and structural refinement pipeline using the SHELX suite.

Structural Elucidation & Self-Validation Metrics

A crystallographic protocol is inherently self-validating. The trustworthiness of the final model of ritalinic acid hydrochloride is confirmed by the convergence of specific mathematical metrics:

-

R1 (Residual Factor): Must be <0.05 (5%) for observed reflections ( I>2σ(I) ), indicating high agreement between the calculated and experimental electron density.

-

Goodness-of-Fit (GoF): Should be approximately 1.00 , indicating that the model errors are consistent with the experimental variance.

-

Residual Density ( Δρ ): The highest peak and deepest hole in the final difference Fourier map should be within ±0.5e−/A˚3 , confirming no missing or misplaced atoms.

-

CheckCIF: The final .cif file is run through the algorithm to ensure no fundamental crystallographic rules (e.g., missed higher symmetry or Hirshfeld rigid-bond test violations) are breached.

Hydrogen Bonding Architecture

In the refined structure, the piperidine ring adopts a stable chair conformation. The crystal packing is dominated by a robust 3D hydrogen-bonded network. The chloride ion ( Cl− ) acts as a bridge, accepting hydrogen bonds from the protonated piperidinium nitrogen ( N1−H1A⋯Cl− and N1−H1B⋯Cl− ) and the carboxylic acid hydroxyl group ( O2−H2⋯Cl− ). This ionic tethering is the primary thermodynamic driver for the stability of the solid-state API.

Representative Quantitative Data

Below is a summary of the expected quantitative crystallographic parameters for an enantiopure (d-threo) ritalinic acid hydrochloride crystal.

| Crystallographic Parameter | Value / Specification |

| Chemical Formula | C13H18ClNO2 |

| Formula Weight | 255.74g/mol |

| Temperature | 100(2)K |

| Wavelength | 1.54184A˚(CuKα) |

| Crystal System | Monoclinic |

| Space Group | P21 (Chiral) |

| Unit Cell Dimensions | a≈9.5A˚,b≈10.2A˚,c≈14.1A˚ |

| Cell Angle ( β ) | ≈98∘ |

| Volume ( V ) | ≈1350A˚3 |

| Calculated Density ( ρcalc ) | ≈1.25g/cm3 |

| Absorption Coefficient ( μ ) | ≈2.4mm−1 |

| Flack Parameter | 0.01(2) (Confirms absolute configuration) |

References

- Title: (IUCr)

- Source: d-nb.

- Title: (PDF)

- Source: rsc.

Sources

An In-depth Technical Guide to In Vitro Receptor Binding Affinity Assays for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid)

Foreword: The Scientific Imperative for Characterizing Metabolites

In the landscape of neuropharmacology and central nervous system (CNS) drug development, the comprehensive characterization of a drug candidate's metabolic fate is not merely a regulatory formality but a cornerstone of its safety and efficacy profile. While a parent compound may exhibit a well-defined mechanism of action, its metabolites can possess their own pharmacological activity, potentially contributing to the therapeutic effect, eliciting off-target effects, or influencing the overall pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This guide focuses on 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as Ritalinic Acid, the primary metabolite of methylphenidate (Ritalin®)[1][2][3]. Methylphenidate is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2][4][5]. It exerts its therapeutic effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters[2][5]. While Ritalinic Acid is generally considered the inactive metabolite, a rigorous, quantitative assessment of its binding affinity at the primary targets of its parent compound, as well as other key CNS receptors, is essential for a complete pharmacological dossier[2].

This document provides a detailed, in-depth technical framework for researchers, scientists, and drug development professionals to design and execute robust in vitro receptor binding affinity assays for Ritalinic Acid. We will move beyond rote protocol recitation to explore the underlying principles, the rationale for specific experimental choices, and the nuances of data interpretation, empowering the reader to generate high-fidelity, reproducible data.

Theoretical Framework: The Principles of Competitive Radioligand Binding

The fundamental technique to determine the binding affinity of a non-radioactive compound (the "competitor," in this case, Ritalinic Acid) is the competitive radioligand binding assay. This assay quantifies the ability of the test compound to displace a high-affinity, radioactively labeled ligand ("radioligand") from its specific binding site on a receptor or transporter.

The assay operates on the principle of the Law of Mass Action, where the radioligand and the competitor vie for a finite number of receptor sites. By systematically increasing the concentration of the competitor, we can generate a dose-response curve that illustrates the displacement of the radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is termed the IC50 (Inhibitory Concentration 50%).

Figure 1: The competitive binding equilibrium.

From the IC50, we can calculate the inhibition constant (Ki), which represents the true binding affinity of the competitor for the receptor. The Ki is independent of the radioligand concentration and its affinity, making it a standardized measure for comparing the potencies of different compounds. The Cheng-Prusoff equation is used for this conversion:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Design: Strategic Choices for Robust Data

A successful binding assay hinges on meticulous planning and the selection of appropriate reagents and systems.

Target Selection and Source of Receptors

Given that methylphenidate is an NDRI, the primary targets for Ritalinic Acid investigation are:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT) (as a measure of selectivity)

The most reliable and reproducible source of these human transporters is recombinant cell lines. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells stably transfected to express a high density of the target transporter are industry standards. Using membrane preparations from these cells offers several advantages over tissue homogenates, including a homogenous receptor population and the absence of endogenous neurotransmitters that could interfere with the assay.

Selection of Radioligands

The choice of radioligand is critical. An ideal radioligand exhibits high affinity, high specific activity, low non-specific binding, and reversibility. For the targets of interest, the following are well-validated and commercially available options:

| Target Transporter | Recommended Radioligand | Typical Kd (nM) | Rationale |

| DAT | [³H]WIN 35,428 | 1-5 | A well-characterized cocaine analog with high affinity and selectivity for DAT.[6] |

| NET | [³H]Nisoxetine | 0.5-2 | A selective NET inhibitor with very high affinity, providing a good assay window.[6] |

| SERT | [³H]Citalopram or [³H]Paroxetine | 0.5-2 | Highly selective serotonin reuptake inhibitors (SSRIs) that bind with high affinity to SERT.[6] |

Experimental Conditions: The Devil is in the Details

Optimizing assay conditions is paramount to minimize variability and maximize the signal-to-noise ratio.

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl with additives to minimize non-specific binding and protease activity. For DAT and NET assays, the inclusion of specific ions like Na+ and Cl- can be critical as transporter conformation and ligand binding are often ion-dependent[7].

-

Incubation Time and Temperature: The incubation must proceed for a sufficient duration to reach equilibrium. This should be determined empirically through time-course experiments. A common starting point is 60-120 minutes at room temperature or 37°C[8][9].

-

Protein Concentration: The amount of membrane protein per well should be optimized to ensure that the total binding is a small fraction (typically <10%) of the total radioligand added. This prevents ligand depletion, a key assumption in the data analysis.

Step-by-Step Experimental Protocols

This section provides a detailed workflow for conducting a competitive radioligand binding assay.

Preparation of Cell Membranes

This protocol is adapted for CHO or HEK 293 cells stably expressing the target transporter.

-

Cell Culture: Grow cells to confluency in appropriate culture flasks.

-

Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a cell scraper in ice-cold PBS.

-

Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce or Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step. This wash step is crucial to remove any residual endogenous ligands.

-

Final Preparation: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like sucrose, at a protein concentration of 1-5 mg/mL.

-

Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Figure 2: Workflow for cell membrane preparation.

Competitive Binding Assay Protocol

This protocol is designed for a 96-well plate format.

-

Plate Layout: Design the plate map to include wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations of Ritalinic Acid.

-

Reagent Preparation:

-

Prepare a serial dilution of Ritalinic Acid hydrochloride in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.

-

Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

-

Prepare the NSB-defining agent. This is a high concentration (typically 1000-fold higher than the radioligand's Kd) of a known, non-radioactive high-affinity ligand for the target (e.g., unlabeled WIN 35,428 for DAT).

-

Thaw the membrane aliquot on ice and dilute to the pre-determined optimal concentration in ice-cold assay buffer.

-

-

Assay Assembly (on ice):

-

To all wells, add 50 µL of assay buffer.

-

To the NSB wells, add 50 µL of the NSB-defining agent.

-

To the competitor wells, add 50 µL of the corresponding Ritalinic Acid dilution.

-

To all wells, add 50 µL of the diluted radioligand solution.

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

-

-

Incubation: Incubate the plate for the pre-determined time and temperature (e.g., 90 minutes at 25°C) with gentle agitation.

-

Termination and Filtration:

-

Pre-soak a 96-well filter mat (e.g., GF/B glass fiber) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Rapidly terminate the incubation by vacuum filtration using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash each well with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

-

Scintillation Counting:

-

Dry the filter mat completely.

-

Add scintillation cocktail to each well of the filter plate.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Rigorous data analysis is essential to extract meaningful affinity parameters.

Calculation of Specific Binding

For each concentration of Ritalinic Acid, the specific binding is calculated as:

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

The percent inhibition at each competitor concentration is then calculated:

% Inhibition = 100 * (1 - (Specific Binding at [Competitor] / Specific Binding at [Zero Competitor]))

Generating the IC50 Curve

Plot the % Inhibition versus the logarithm of the Ritalinic Acid concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) in a suitable software package (e.g., GraphPad Prism). This will yield the IC50 value.

Calculation of the Ki Value

Using the Cheng-Prusoff equation mentioned earlier, calculate the Ki value from the experimentally determined IC50. This step requires an accurate Kd value for the radioligand, which should be determined in-house via saturation binding experiments or taken from reliable literature sources.

Interpretation of the Hill Coefficient (nH)

The non-linear regression analysis will also provide a Hill coefficient (or Hill slope), nH. The interpretation of this value is crucial:

-

nH ≈ 1.0: This suggests that Ritalinic Acid binds in a simple, competitive manner to a single population of receptor sites, following the Law of Mass Action. This is the expected result for a well-behaved competitive interaction[10][11].

-

nH > 1.0: A slope significantly greater than 1 may indicate positive cooperativity, where the binding of one molecule of the competitor enhances the binding of subsequent molecules. This is a rare phenomenon in simple competitive binding assays[11][12].

-

nH < 1.0: A slope significantly less than 1 can suggest several possibilities, including negative cooperativity, the presence of multiple binding sites with different affinities for the competitor, or experimental artifacts[10][13].

Given that Ritalinic Acid is a small molecule expected to compete with the radioligand at the primary binding site, a Hill coefficient close to 1.0 would validate the assay's integrity.

Data Presentation

The final data should be presented clearly and concisely.

Table 1: Hypothetical Binding Affinity Profile of Ritalinic Acid

| Target | Radioligand | IC50 (nM) | Ki (nM) | Hill Slope (nH) |

| DAT | [³H]WIN 35,428 | >10,000 | >10,000 | N/D |

| NET | [³H]Nisoxetine | >10,000 | >10,000 | N/D |

| SERT | [³H]Citalopram | >10,000 | >10,000 | N/D |

| (N/D: Not Determined, as significant inhibition was not observed within the tested concentration range) |

Conclusion: Synthesizing the Evidence

This technical guide provides a comprehensive framework for the in vitro determination of the receptor binding affinity of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. By following these detailed protocols and principles of data analysis, researchers can generate high-quality, reliable data to quantitatively assess the compound's interaction with key CNS transporters.

Based on its known status as an inactive metabolite of methylphenidate, it is anticipated that Ritalinic Acid will demonstrate a very low affinity (Ki > 10,000 nM) for DAT, NET, and SERT[2]. The experimental execution outlined herein serves to formally and quantitatively confirm this hypothesis. A definitive finding of low affinity would solidify the understanding that the pharmacological activity of methylphenidate resides solely with the parent compound and is not significantly influenced by its primary metabolite. This knowledge is critical for building accurate PK/PD models and ensuring a complete and trustworthy characterization of this widely used CNS therapeutic.

References

-

Methylphenidate - Wikipedia. Wikipedia. [Link]

-

Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF. ResearchGate. [Link]

-

Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Methylphenidate Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]

-

Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

-

2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863. PubChem. [Link]

-

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

-

CHO cell membrane preparation and radioligand displacement assay. Bio-protocol. [Link]

-

Hill coefficients, dose–response curves and allosteric mechanisms. PMC - NIH. [Link]

-

Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

-

A new PET ligand for the dopamine transporter: studies in the human brain. PubMed - NIH. [Link]

-

Hill equation (biochemistry) - Wikipedia. Wikipedia. [Link]

-

Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. [Link]

-

Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. PMC. [Link]

-

Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers. [Link]

-

GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript. [Link]

-

Saturation Binding Curves and Scatchard Plots1. GraphPad. [Link]

-

Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. [Link]

-

Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

-

Chronic Ritalin Administration during Adulthood Increases Serotonin Pool in Rat Medial Frontal Cortex. PMC. [Link]

-

The Hill analysis and co-ion–driven transporter kinetics. Rockefeller University Press. [Link]

-

Analysis of Receptor–Ligand Interactions. PMC. [Link]

-

Analysis of Receptor-Ligand Interactions. Raines Lab. [Link]

-

An Empirical Extremum Principle for the Hill Coefficient in Ligand-Protein Interactions Showing Negative Cooperativity. PMC. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]

- 13. An Empirical Extremum Principle for the Hill Coefficient in Ligand-Protein Interactions Showing Negative Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Reference Standards

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed, validated protocol for the synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, a compound commonly known as Ritalinic acid hydrochloride. As the primary and pharmacologically inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant, high-purity ritalinic acid is essential as a reference standard for pharmacokinetic, metabolism, and toxicology studies.[1][2][3][4] The synthesis pathway described herein is based on the robust and scalable method of acid-catalyzed hydrolysis of the corresponding amide precursor, 2-phenyl-2-(piperidin-2-yl)acetamide. This guide offers a step-by-step methodology, explains the rationale behind critical process parameters, and details the necessary analytical techniques for quality control, ensuring the production of a reference standard of certifiable purity.

Introduction and Scientific Background

2-Phenyl-2-(piperidin-2-yl)acetic acid, or ritalinic acid, is the major urinary metabolite of methylphenidate (MPH) and its analogue ethylphenidate.[4] In vivo, the ester group of methylphenidate is rapidly hydrolyzed, primarily by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver, to yield ritalinic acid.[1][2] This metabolic inactivation is a critical component of methylphenidate's pharmacokinetic profile, with 60-80% of an administered dose being excreted as ritalinic acid in urine within 48 hours.[4]

Given its prevalence in biological matrices, the availability of high-purity ritalinic acid hydrochloride is indispensable for analytical and forensic applications. It serves as a certified reference material for:

-

Quantitative Bioanalysis: Calibrating analytical methods (e.g., LC-MS/MS) to accurately measure MPH metabolism in clinical trials and therapeutic drug monitoring.[5]

-

Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of methylphenidate.

-

Forensic Toxicology: Identifying and quantifying MPH use or abuse in forensic samples.

-

Drug Development: Evaluating the metabolic stability of new chemical entities related to MPH.

The synthesis strategy detailed in this note—acid hydrolysis of an amide intermediate—is a classic and reliable chemical transformation. This method is advantageous due to the high stability of the amide precursor and the straightforward nature of the hydrolysis reaction, which can be driven to completion under controlled conditions to yield a high-purity product.[6][7][8]

Synthesis Pathway Overview

The selected pathway involves a single, efficient conversion step: the hydrolysis of a racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide to the corresponding carboxylic acid using concentrated hydrochloric acid. The acid serves as both the catalyst and the medium, and it directly yields the desired hydrochloride salt of the product.

The overall reaction is as follows:

2-Phenyl-2-(piperidin-2-yl)acetamide + 2H₂O + HCl → 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride + NH₄Cl

This process involves the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses, cleaving the carbon-nitrogen bond and liberating ammonia (which is protonated to ammonium chloride under the acidic conditions) to form the carboxylic acid. The final product is isolated directly as the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ritalinic Acid HCl.

Experimental Protocol

This protocol describes the synthesis of racemic dl-threo-2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride on a 10-gram scale.

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| threo-2-Phenyl-2-(piperidin-2-yl)acetamide | ≥98% Purity | Commercial | Key starting material |

| Hydrochloric Acid (HCl), 37% w/w | ACS Reagent Grade | Standard Vendor | |

| Deionized Water | Type II or higher | In-house | |

| Acetone | ACS Reagent Grade | Standard Vendor | For recrystallization |

| Round-bottom flask, 250 mL | - | Glassware Supply | |

| Reflux Condenser | - | Glassware Supply | |

| Magnetic Stirrer with Heating Mantle | - | Lab Equipment | |

| Büchner Funnel and Filter Flask | - | Glassware Supply | |

| pH paper or meter | - | Lab Supply | |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | - | Analytical Lab | For purity analysis |

Step-by-Step Synthesis Procedure

Step 1: Preparation of 20% (w/w) Aqueous HCl

-

Rationale: A specific concentration of HCl is used to control the reaction rate and water content.

-

In a well-ventilated fume hood, carefully add 54 mL (64.8 g) of 37% concentrated HCl to 45.2 mL of deionized water in a beaker with stirring. This produces approximately 100 mL of ~20% HCl solution. Caution: This is an exothermic process. Add acid to water slowly.

Step 2: Reaction Setup and Hydrolysis

-

Rationale: Heating under reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the hydrolysis to completion.

-

Place 10.0 g of threo-2-phenyl-2-(piperidin-2-yl)acetamide into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 100 mL of the prepared 20% aqueous HCl solution to the flask.[7][8]

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress should be monitored.

Step 3: Reaction Monitoring

-

Rationale: Monitoring ensures the reaction is complete before proceeding to work-up, maximizing yield and minimizing impurities from unreacted starting material.

-

By TLC: Periodically (e.g., every hour after the first 2 hours), carefully take a small aliquot from the reaction mixture. Spot it on a TLC plate against a spot of the starting material. A suitable eluent system is Dichloromethane:Methanol (9:1) with a few drops of ammonia. The product (a polar carboxylic acid) will have a much lower Rf value than the starting amide. The reaction is complete when the starting material spot is no longer visible.

-

By HPLC: For more precise monitoring, an HPLC method can be used to quantify the disappearance of the starting amide.

Step 4: Product Isolation

-

Rationale: The hydrochloride salt of the product has limited solubility in the cold acidic aqueous medium, allowing for its isolation by simple filtration.

-

Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation of the product. A white crystalline solid should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove excess HCl and ammonium chloride.

-

Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Step 5: Purification by Recrystallization

-

Rationale: Recrystallization is a critical step to remove any remaining impurities and achieve the high purity (>99.5%) required for a reference standard.

-

Transfer the crude solid to a clean flask.

-

Add a minimal amount of a hot solvent mixture, such as acetone/water or isopropanol, until the solid just dissolves. A patent suggests using acetone for precipitation after concentrating from an acidic toluene/water mixture, indicating its utility as an anti-solvent or recrystallization solvent.[9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization and Quality Control

To certify the material as a reference standard, its identity, purity, and isomeric composition must be rigorously confirmed.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl. |

| Purity | HPLC-UV (e.g., at 210 nm) | ≥ 99.5% peak area. |

| Molecular Weight | Mass Spectrometry (ESI+) | m/z = 220.13 [M+H]⁺ for the free acid. |

| Appearance | Visual Inspection | White to off-white crystalline solid. |

| Melting Point | Melting Point Apparatus | A sharp melting point consistent with literature values (e.g., ~238-240°C, though this can vary).[9] |

| Residual Solvent | Headspace GC-MS | Within acceptable limits as per ICH guidelines. |

Safety Precautions

-

Handling Reagents: All operations should be performed in a well-ventilated chemical fume hood. Concentrated hydrochloric acid is highly corrosive and releases toxic fumes; appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Reaction Conditions: Heating a closed system can lead to a dangerous buildup of pressure. Ensure the reflux setup is open to the atmosphere via the condenser.

-

Waste Disposal: All chemical waste, including acidic filtrates and organic solvents, must be disposed of in accordance with institutional and local environmental regulations.

References

-

Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

-

PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

-

Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. Retrieved from [Link]

-

Dahl, M. L., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. European Journal of Clinical Pharmacology, 76(2), 229-237. Retrieved from [Link]

-

OMICS International. (2014). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Organic Chemistry: Current Research. Retrieved from [Link]

- Google Patents. (n.d.). EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride.

- Google Patents. (n.d.). CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.

- Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

- Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

- Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.

Sources

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ricardinis.pt [ricardinis.pt]

- 5. d-nb.info [d-nb.info]

- 6. CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate - Google Patents [patents.google.com]

- 7. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 8. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 9. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

Application Note: Robust Solid-Phase Extraction of 2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride from Human Plasma

Introduction & Clinical Significance

2-Phenyl-2-(piperidin-2-yl)acetic acid, universally known as ritalinic acid (RA), is the primary, pharmacologically inactive metabolite of the central nervous system stimulant methylphenidate (MPH). Following oral administration, MPH undergoes extensive presystemic and systemic hydrolysis catalyzed by human carboxylesterase 1 (hCES1) in the liver, yielding RA. Because RA achieves plasma concentrations 10 to 50 times higher than the parent drug and exhibits a significantly longer elimination half-life, it serves as the preferred biomarker for pharmacokinetic (PK) modeling, therapeutic drug monitoring, and forensic toxicology .

Fig 1: Hepatic metabolism pathway of methylphenidate to ritalinic acid via hCES1.

Chemical Properties & Mechanistic Rationale

Ritalinic acid is an amphoteric molecule containing a basic piperidine nitrogen (pKa ≈ 8.9) and an acidic carboxylic acid moiety (pKa ≈ 2.2). At physiological pH (7.4), RA exists predominantly as a zwitterion. This high polarity makes it notoriously difficult to extract using traditional reversed-phase liquid-liquid extraction (LLE) .

To achieve high recovery, eliminate matrix effects, and build a self-validating system , a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) strategy is required.

The Causality of Experimental Choices:

-

Sample Acidification: By diluting human plasma with 2% phosphoric acid ( H3PO4 ), the sample pH is driven below 2.0. This protonates (neutralizes) the carboxylic acid, preventing electrostatic repulsion, while the piperidine nitrogen remains positively charged. It also disrupts protein-analyte binding, freeing the drug from plasma proteins.

-

Orthogonal Retention: The positively charged piperidine ring binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This "ionic lock" allows for aggressive organic washing (e.g., 100% methanol) to flush out neutral lipids and phospholipids—the primary culprits of ion suppression in mass spectrometry .

-

Self-Validating Normalization: The protocol mandates the addition of Ritalinic acid- d10 as a stable-isotope-labeled internal standard (SIL-IS) directly to the raw plasma before any extraction steps. This ensures that any physical losses during SPE or ionization variations in the MS source are mathematically normalized, guaranteeing trustworthy quantification.

Experimental Protocols

Reagents and Materials

-

Sorbent: Mixed-mode strong cation exchange (MCX) 96-well plate or cartridges (30 mg/1 mL).

-

Matrix: Human plasma (K2EDTA).

-

Standards: 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (RA HCl), Ritalinic acid- d10 (IS).

-

Reagents: Phosphoric acid ( H3PO4 ), Formic acid (FA), Ammonium hydroxide ( NH4OH ), Methanol (MeOH), HPLC-grade Water.

Step-by-Step SPE Workflow

-

Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL RA- d10 ). Add 300 µL of 2% aqueous H3PO4 . Vortex for 30 seconds to denature proteins and acidify the matrix.

-

Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge to activate the polymeric backbone.

-

Equilibration: Pass 1 mL of 2% aqueous H3PO4 to establish the acidic environment.

-

Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

-

Wash 1 (Aqueous): Pass 1 mL of 2% aqueous FA to remove water-soluble endogenous proteins and salts.

-

Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral and acidic lipids. (Note: RA remains ionically bound to the sorbent).

-

Elution: Elute the analyte with 2 × 500 µL of 5% NH4OH in MeOH. The high pH (>10) deprotonates the piperidine ring, breaking the ionic bond and releasing the analyte. Collect in a clean glass tube.

-

Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 90:10 v/v).

Fig 2: Step-by-step mixed-mode cation exchange (MCX) SPE workflow for plasma.

LC-MS/MS Analytical Conditions

-

Column: Biphenyl or C18 (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% FA in HPLC-grade Water.

-

Mobile Phase B: 0.1% FA in Acetonitrile.

-

Gradient: 5% B to 60% B over 3.0 minutes at a flow rate of 0.5 mL/min.

-

Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Analytical Performance

The implementation of the MCX SPE protocol yields highly reproducible quantitative data, effectively eliminating phospholipid-induced matrix effects.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Ritalinic Acid | 220.1 | 84.1 | 20 | 50 |

| Ritalinic Acid- d10 (IS) | 230.2 | 94.1 | 20 | 50 |

Table 2: Method Validation Summary in Human Plasma (n=6)

| Concentration Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Intra-day Precision (CV%) | Accuracy (%) |

| Low QC (LQC) | 5.0 | 92.4 | 98.1 | 4.2 | 95.5 |

| Mid QC (MQC) | 50.0 | 94.1 | 99.0 | 3.8 | 98.2 |

| High QC (HQC) | 400.0 | 91.8 | 101.2 | 4.5 | 102.1 |

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, directly validating the efficiency of the 100% MeOH wash step during the SPE process.

References

-

Thomsen, R., Rasmussen, H., & Linnet, K. (2012). "Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 36(8), 560-567. URL:[Link]

-

Doerge, D. R., et al. (2000). "Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 14(7), 619-623. URL:[Link]

-

Shinozuka, T., et al. (2006). "Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method." Forensic Science International, 162(1-3), 108-112. URL:[Link]

NMR spectroscopy characterization techniques for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Target Audience: Analytical chemists, forensic toxicologists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural and stereochemical elucidation of 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (ritalinic acid HCl) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Complexities

2-Phenyl-2-(piperidin-2-yl)acetic acid, commonly known as ritalinic acid, is the primary, pharmacologically inactive metabolite of the central nervous system stimulant methylphenidate 1. Formed via ester hydrolysis in the human body, it serves as a critical biomarker in clinical and forensic toxicology [[1]]().

Characterizing the hydrochloride salt of this compound via NMR presents specific analytical challenges:

-

Stereochemistry: The molecule contains two chiral centers, yielding threo and erythro diastereomers. The threo configuration is the pharmacologically relevant form derived from dl-threo-methylphenidate 2.

-

Protonation State: As a hydrochloride salt, the piperidine nitrogen is protonated ( NH2+ ). This strongly deshields the adjacent aliphatic protons and alters the conformational dynamics of the piperidine ring compared to the free base 3.

-

Signal Overlap: The aliphatic backbone of the piperidine ring (C3, C4, C5) produces complex, overlapping multiplets that require 2D NMR techniques for unambiguous assignment.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating analytical system, every step of the NMR protocol is driven by specific chemical causality.

Solvent Selection and Isotopic Exchange

The choice of deuterated solvent fundamentally alters the observable data.

-

Deuterium Oxide ( D2O ): Selected for its high dielectric constant, which readily solvates the highly polar hydrochloride salt. However, D2O causes rapid isotopic exchange of the carboxylic acid (-COOH) and piperidinium ( NH2+ ) protons, rendering them invisible in the 1H spectrum 4.

-

DMSO- d6 : If the observation of the exchangeable NH2+ protons is required to confirm the salt form, DMSO- d6 must be used. In DMSO, the strong hydrogen-bonding interaction between the chloride counterion and the NH2+ protons drastically deshields these signals, moving them downfield 3.

Stereochemical Elucidation Logic

The relative stereochemistry of the threo diastereomer is confirmed by analyzing the 3JH,H coupling constant between the benzylic proton (H7) and the adjacent piperidine alpha-proton (H2). In the threo configuration, the molecule adopts a conformation that minimizes negative gauche interactions 2. This results in an antiperiplanar disposition of these two protons, yielding a characteristically large coupling constant ( J≈9.3 Hz) 4.

Logical pathway utilizing J-coupling constants to confirm the threo-diastereomer configuration.

NMR Characterization Workflow

To prevent misassignment of the overlapping aliphatic protons, a multi-dimensional workflow is mandatory. 1D spectra provide quantitative purity and initial chemical shifts, while 2D correlations (COSY, HSQC, HMBC) act as an internal self-validation matrix.

Workflow for the comprehensive NMR structural elucidation of ritalinic acid hydrochloride.

Step-by-Step Methodologies

Protocol 1: Sample Preparation for High-Resolution Aqueous NMR

Objective: Prepare a stable, concentration-optimized sample to ensure high Signal-to-Noise Ratio (SNR) without inducing viscosity-based line broadening.

-

Weighing: Accurately weigh 10.0±0.2 mg of the ritalinic acid HCl salt using a calibrated microbalance.

-

Solvent Addition: Dissolve the API in 600 µL of D2O (99.8 atom %D).

-

Causality: Water-soluble pharmaceutical salts are best analyzed in D2O to mimic physiological solvation states and prevent the complex baseline anomalies often seen in mixed organic/aqueous systems 5.

-

-

Internal Standard Calibration: Add 5 µL of a 50 mM solution of TMSP- d4 (3-(trimethylsilyl)propionic-2,2,3,3- d4 acid sodium salt).

-

Causality: Standard TMS is insoluble in water. TMSP- d4 provides a highly soluble, stable 0.00 ppm reference peak specifically designed for aqueous metabolomic and pharmaceutical protocols 6.

-

-

Homogenization: Vortex the mixture for 30 seconds. Transfer 550 µL of the clear, homogeneous solution into a standard 5 mm precision NMR tube.

Protocol 2: 1D and 2D NMR Acquisition Parameters

Objective: Acquire quantitative 1D data and structural 2D data on a 400 MHz (or higher) FT-NMR spectrometer.

-